

# An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Discovery and History

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## Compound of Interest

Compound Name: 3,5-Dimethoxybenzamide

Cat. No.: B098736

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## Abstract

This technical guide provides a comprehensive overview of **3,5-Dimethoxybenzamide**, a chemical compound with potential applications in medicinal chemistry and drug development. The document details its discovery and historical synthesis, presents its physicochemical and spectroscopic properties in structured tables, and outlines detailed experimental protocols for its preparation. Furthermore, this guide explores the known biological activities of structurally related compounds and discusses potential signaling pathways, offering insights for future research and development.

## Introduction

**3,5-Dimethoxybenzamide** is a member of the benzamide class of organic compounds, characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions and a carboxamide group. While not as extensively studied as some of its isomers or derivatives, its structural motifs are present in a variety of biologically active molecules. The presence of the dimethoxybenzene core and the amide functionality suggests potential interactions with biological targets, making it a compound of interest for further investigation in drug discovery and development.

## Discovery and History

The first documented synthesis of **3,5-dimethoxybenzamide** can be traced back to the early 20th century. While a specific "discovery" event is not prominently recorded, its preparation is implicitly linked to the broader exploration of substituted benzoic acids and their derivatives. The Beilstein database, a comprehensive archive of organic chemistry, records its preparation from 3,5-dimethoxybenzoyl chloride and ammonia.

The historical synthesis of **3,5-dimethoxybenzamide** was reliant on the availability of its precursor, 3,5-dimethoxybenzoic acid. Early methods for the synthesis of 3,5-dimethoxybenzoic acid often started from 3,5-dihydroxybenzoic acid, which was then methylated using reagents like dimethyl sulfate. Once 3,5-dimethoxybenzoic acid was obtained, it could be converted to the more reactive acyl chloride, which readily reacts with ammonia to form the target amide. This classical approach laid the groundwork for the synthesis of a wide range of substituted benzamides.

## Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **3,5-dimethoxybenzamide** and its key precursors are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	3,5-Dimethoxybenzamide	3,5-Dimethoxybenzoic Acid	3,5-Dimethoxybenzoyl Chloride
CAS Number	17213-58-0	1132-21-4	5009-04-1
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>
Molecular Weight	181.19 g/mol	182.17 g/mol [1]	200.61 g/mol
Melting Point	143-148 °C[2]	185-187 °C[3]	Not available
Boiling Point	285.9 °C at 760 mmHg[2]	Not available	Not available
Appearance	White solid	White to off-white crystalline powder[4]	Oily residue

Table 2: Spectroscopic Data for **3,5-Dimethoxybenzamide**

Spectroscopic Technique	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 6.95 (d, $J=1.3$ Hz, 2H, Ar-H), 6.63 (t, $J=1.3$ Hz, 1H, Ar-H), 5.95 (br s, 2H, $\text{NH}_2$ ), 3.82 (s, 6H, $\text{OCH}_3$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 169.1, 160.8, 135.9, 105.6, 103.1, 55.6
IR (KBr, $\text{cm}^{-1}$ )	$\sim$ 3400 (N-H stretch), $\sim$ 1660 (C=O stretch, Amide I), $\sim$ 1600 (N-H bend, Amide II), $\sim$ 1205 (C-O stretch)
Mass Spectrometry (EI)	$m/z$ (%): 181 ( $\text{M}^+$ ), 165, 137, 109, 79

## Experimental Protocols

Detailed methodologies for the synthesis of **3,5-dimethoxybenzamide** and its precursors are provided below.

### Synthesis of 3,5-Dimethoxybenzoic Acid from 3,5-Dihydroxybenzoic Acid

Materials:

- 3,5-Dihydroxybenzoic acid
- Dimethyl sulfate
- Anhydrous potassium carbonate
- Acetone
- Sodium hydroxide (30% solution)
- Concentrated hydrochloric acid

Procedure:

- In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in acetone.
- Add anhydrous potassium carbonate to the solution at room temperature.
- Slowly add dimethyl sulfate dropwise to the stirred mixture.
- Heat the reaction mixture to reflux (approximately 55 °C) and maintain for at least 4 hours.
- After the reaction is complete, remove the acetone by rotary evaporation.
- Add 30% sodium hydroxide solution to the residue to adjust the pH to 14 and heat at 75 °C for 4 hours to hydrolyze any ester byproducts.
- Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6 to precipitate the product.
- Filter the white solid, wash with cold water, and dry to obtain 3,5-dimethoxybenzoic acid.

## Synthesis of 3,5-Dimethoxybenzoyl Chloride from 3,5-Dimethoxybenzoic Acid

Materials:

- 3,5-Dimethoxybenzoic acid
- Thionyl chloride
- Toluene
- Dimethylformamide (DMF, catalytic amount)

Procedure:

- Suspend 3,5-dimethoxybenzoic acid in toluene in a round-bottom flask.
- Add a catalytic amount (a few drops) of DMF.
- Heat the suspension to approximately 50 °C.

- Slowly add thionyl chloride dropwise to the mixture.
- Increase the temperature to 90 °C and stir for 2 hours, allowing for the evolution of gas.
- Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.
- Add fresh toluene and repeat the evaporation to ensure the complete removal of excess thionyl chloride. The resulting oily residue of 3,5-dimethoxybenzoyl chloride is typically used in the next step without further purification.

## Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoyl Chloride

Materials:

- 3,5-Dimethoxybenzoyl chloride
- Aqueous ammonia (concentrated)
- Dichloromethane (DCM) or other suitable organic solvent

Procedure:

- Dissolve the crude 3,5-dimethoxybenzoyl chloride in an anhydrous organic solvent such as DCM in a flask cooled in an ice bath.
- Slowly add concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate will form.
- Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
- Filter the white precipitate and wash it with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **3,5-dimethoxybenzamide**.

## Biological Activity and Signaling Pathways

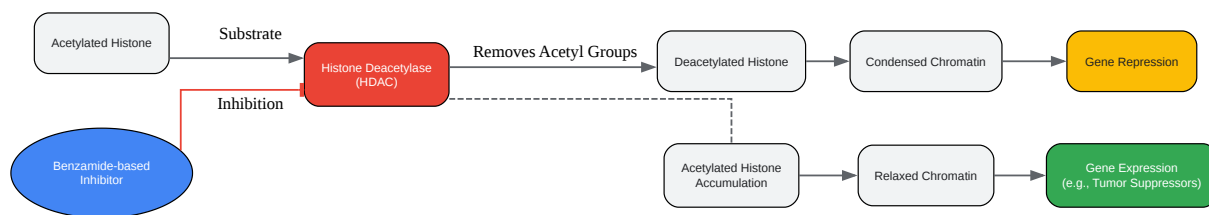
While there is limited direct research on the biological activity of **3,5-dimethoxybenzamide** itself, its structural analogs have shown interesting pharmacological properties, suggesting potential avenues for investigation.

### Related Compound Activities

- **N-hydroxy-3,5-dimethoxybenzamide**: The corresponding N-hydroxy derivative is structurally similar to known histone deacetylase (HDAC) inhibitors.[\[3\]](#) Hydroxamic acids are a well-established class of compounds that can chelate the zinc ion in the active site of HDACs, leading to their inhibition.[\[3\]](#)
- **3,5-Dimethoxybenzaldehyde Derivatives**: The aldehyde precursor and its derivatives have demonstrated a range of biological activities, including antifungal and anticancer properties.[\[5\]](#)
- **Nimesulide Derivatives**: Nimesulide derivatives incorporating a dimethoxybenzamide moiety have been synthesized and shown to possess anticancer properties, with some compounds targeting tubulin polymerization.[\[6\]](#)[\[7\]](#)

### Hypothesized Signaling Pathway: HDAC Inhibition

Based on the activity of its N-hydroxy analog, a potential, though currently unproven, mechanism of action for derivatives of **3,5-dimethoxybenzamide** could involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.

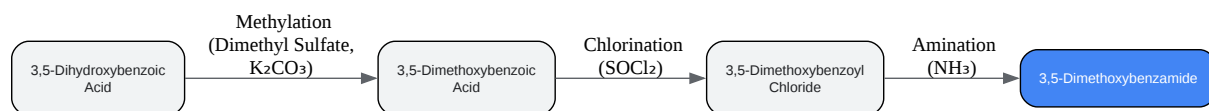


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Caption: Hypothesized HDAC inhibition pathway.

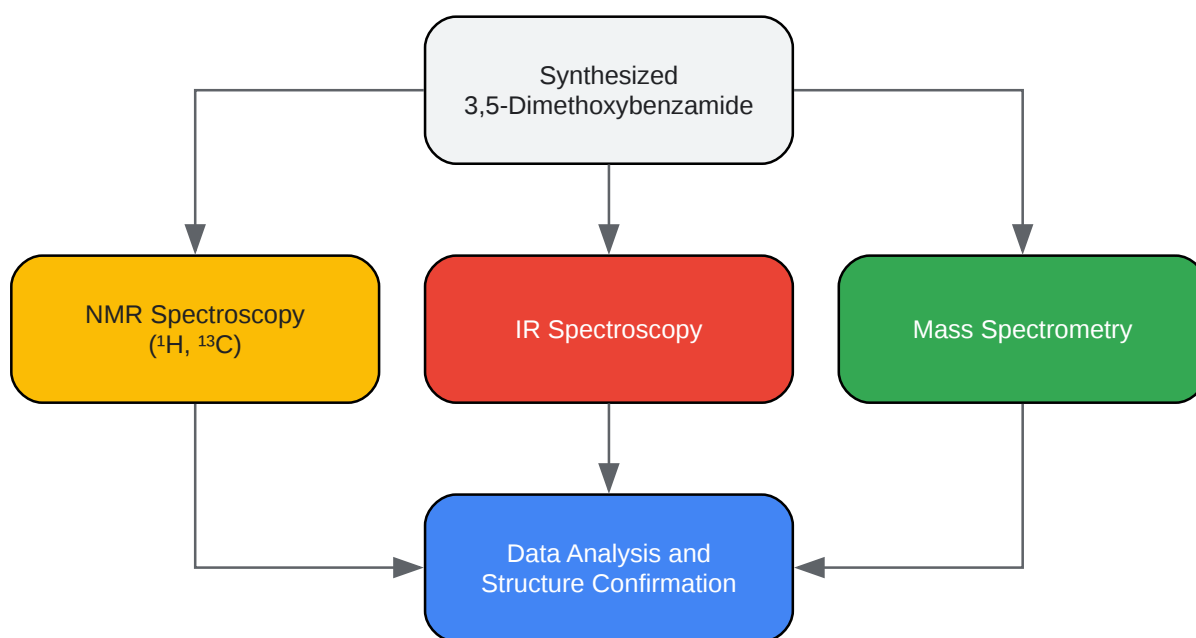
## Experimental Workflows

The general workflows for the synthesis of **3,5-dimethoxybenzamide** and the spectroscopic analysis of the final product are illustrated below.



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Caption: Synthetic workflow for **3,5-dimethoxybenzamide**.



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Caption: Workflow for spectroscopic analysis.

## Conclusion

**3,5-Dimethoxybenzamide** is a readily synthesizable compound with a historical basis in classical organic chemistry. While direct biological data is sparse, the activities of its structural analogs suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anticancer and antimicrobial research. The detailed synthetic protocols and comprehensive characterization data provided in this guide offer a solid foundation for researchers to further explore the potential of **3,5-dimethoxybenzamide** and its derivatives in medicinal chemistry and drug development. Future studies should focus on the direct evaluation of its biological activities and the elucidation of its specific molecular targets and signaling pathways.

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